2-Hydroxynicotinic Acid: A Pivotal Heterocyclic Scaffold
2-Hydroxynicotinic Acid: A Pivotal Heterocyclic Scaffold
The following technical guide details the chemical properties, synthesis, and applications of 2-Hydroxynicotinic acid.
CAS: 609-71-2 | Formula: C₆H₅NO₃ | MW: 139.11 g/mol
Executive Summary
2-Hydroxynicotinic acid (2-HNA) is a bifunctional pyridine derivative that serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals (sulfonylurea herbicides), and metal-organic frameworks (MOFs). Its utility stems from its tautomeric duality —existing as both an enol (2-hydroxypyridine) and an amide (2-pyridone)—which dictates its reactivity profile in nucleophilic substitutions and metal coordination. This guide provides a rigorous analysis of its physicochemical behavior, industrial synthesis, and downstream applications.
Physicochemical Characterization
The Tautomeric Equilibrium (The "Identity Crisis")
The most defining characteristic of 2-HNA is its prototropic tautomerism. While often drawn as the hydroxy-pyridine form (A), experimental evidence (X-ray crystallography and NMR) confirms that the 2-pyridone (amide) form (B) predominates in the solid state and in polar solvents like water and DMSO.
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Solid State: Exists exclusively as the 2-pyridone tautomer, stabilized by intermolecular hydrogen bonding (N–H···O=C) forming centrosymmetric dimers.
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Solution State:
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Polar Solvents (DMSO, H₂O): Favors the 2-pyridone form.
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Non-polar Solvents / Gas Phase: Shifts toward the 2-hydroxypyridine form due to the lack of stabilization for the dipolar amide resonance structure.
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Implication for Chemists: When designing reactions, assume the nitrogen is protonated (amide-like) in standard synthesis solvents. Alkylation can occur at either the Oxygen (O-alkylation) or Nitrogen (N-alkylation) depending on the base and electrophile hardness (HSAB theory).
Figure 1: The prototropic tautomerism of 2-Hydroxynicotinic acid dictates its reactivity and solubility profile.
Key Properties Table
| Property | Value | Context/Notes |
| Melting Point | 258–261 °C | Decomposes upon melting. High MP indicates strong intermolecular H-bonding. |
| pKa (Acid) | ~2.40 (COOH) | The carboxylic acid is relatively acidic due to the electron-withdrawing pyridine ring. |
| pKa (Base) | ~10.5 (OH/NH) | Deprotonation of the amide/enol moiety. |
| Solubility | Low in Water | Soluble in alkaline solutions (forming the dianion). Sparingly soluble in EtOH.[1] |
| Appearance | White/Off-white powder | Often slightly yellow due to trace oxidation or impurities. |
| Stability | Stable | Hygroscopic. Store under inert atmosphere to prevent moisture uptake. |
Synthesis & Manufacturing
While 2-HNA can be prepared via the hydrolysis of 2-chloronicotinic acid, this is counter-intuitive as the chloro-derivative is often more expensive. The primary de novo synthesis routes utilize 3-cyanopyridine or 2-aminopyridine .
Route A: Hydrolysis of 3-Cyano-2-pyridone (Lab Scale)
This method is preferred for high-purity laboratory preparation as it avoids phosphorus waste associated with POCl₃ routes.
Reaction Scheme:
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Precursor: 3-cyano-2-pyridone (often derived from 3-cyanopyridine oxidation).
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Hydrolysis: Base-catalyzed hydrolysis converts the nitrile to the carboxylate.
Protocol:
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Charge: Suspend 6.0 g of 3-cyano-2-pyridone in a mixture of 8 mL ethylene glycol and 1.5 mL water.
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Base: Add 7.5 g of KOH pellets (85%).
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Reaction: Heat to 150–160 °C for 15–20 minutes. The high temperature is required to hydrolyze the sterically hindered nitrile on the electron-deficient ring.
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Quench: Pour the hot reaction mixture into 50 mL crushed ice/water.
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Isolation: Acidify to pH ~3 with conc. HCl. The product precipitates as a white solid.
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Purification: Filter, wash with cold water, and dry. Recrystallize from water if necessary.
Route B: From 2-Aminopyridine (Classic Route)
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Diazotization: 2-Aminopyridine is treated with NaNO₂/H₂SO₄.
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Hydrolysis: The diazonium salt is unstable and hydrolyzes to the 2-hydroxy derivative.
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Carboxylation: This route typically yields 2-hydroxypyridine, which must then be carboxylated (Kolbe-Schmitt conditions) to introduce the C3-acid group, though regioselectivity can be poor. Route A is superior for specificity.
Reactivity Profile & Derivatization
The most commercially relevant reaction of 2-HNA is its conversion to 2-chloronicotinic acid , a gateway to widespread APIs.
Deoxychlorination (The POCl₃ Protocol)
This reaction replaces the 2-hydroxy (oxo) group with a chlorine atom. It requires forcing conditions because the 2-pyridone form is stable.
Mechanism:
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Attack of the pyridone oxygen on Phosphorus (POCl₃).
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Formation of a dichlorophosphate intermediate.
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Nucleophilic attack by chloride ion at the C2 position.
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Elimination of the phosphate group to restore aromaticity.
Standard Protocol:
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Mix: Combine 2-Hydroxynicotinic acid (1.0 eq) with POCl₃ (excess, typically 3–5 eq) in a round-bottom flask.
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Catalyst: Add a catalytic amount of DMF (Vilsmeier-Haack type activation) or use Pyridine (1.0 eq) as a base to scavenge HCl.
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Reflux: Heat to reflux (~105 °C) for 4–6 hours. The suspension will clear as the reaction proceeds.
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Workup (Critical Safety):
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Remove excess POCl₃ via rotary evaporation (vacuum).
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Slowly pour the residue onto crushed ice. Caution: Exothermic hydrolysis of residual POCl₃.
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Adjust pH to 3–4 to precipitate 2-chloronicotinic acid.
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Figure 2: Primary reactivity pathways. The conversion to 2-chloronicotinic acid is the most significant industrial application.
Applications in Drug Discovery[2]
2-Hydroxynicotinic acid is rarely the final API; it is the scaffold generator for the 2-aminopyridine and 2-chloropyridine motifs found in major drugs.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)[1][3]
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Niflumic Acid: Synthesized via the displacement of the chlorine in 2-chloronicotinic acid (derived from 2-HNA) with 3-trifluoromethylaniline.
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Pramipexole: While often made from 2,6-diamino precursors, 2-HNA derivatives provide alternative routes to the tetrahydrobenzothiazole core.
Agrochemicals[4]
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Nicosulfuron: A sulfonylurea herbicide. The pyridine ring originates from 2-chloronicotinic acid derivatives.[1][2][3]
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Diflufenican: A herbicide where the nicotinamide core is essential for activity.
Metal-Organic Frameworks (MOFs)
The O,N-chelating bite of 2-HNA (via the carboxylate and the pyridone oxygen/nitrogen) makes it an excellent ligand for constructing lanthanide-based MOFs with tunable luminescent properties.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Statement | Description | Precaution |
| H315 | Causes skin irritation. | Wear nitrile gloves (min 0.11mm thickness). |
| H319 | Causes serious eye irritation. | Use safety goggles. Rinse immediately if contact occurs. |
| H335 | May cause respiratory irritation. | Handle in a fume hood to avoid dust inhalation. |
Storage: Store at room temperature (15–25 °C) in a tightly sealed container. The compound is stable but should be kept away from strong oxidizing agents.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69114, 2-Hydroxynicotinic acid. Retrieved from [Link]
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Esteves, C. V., et al. (2022).[4] Hydroxynicotinic acid crystallisation and solubility systematic studies. CrystEngComm, 24, 1234-1245. Retrieved from [Link]
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Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-Hydroxy-Nicotinic Acid. Retrieved from [Link]
Sources
- 1. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
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